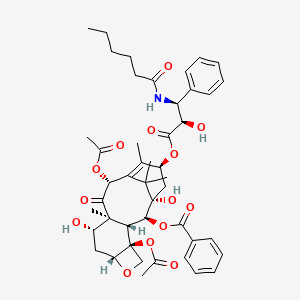

Paclitaxel C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H57NO14 |

|---|---|

Molecular Weight |

847.9 g/mol |

IUPAC Name |

[(1S,2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32?,35-,36+,37+,38-,40-,44+,45?,46+/m0/s1 |

InChI Key |

BEHTXUBGUDGCNQ-CFERCVLCSA-N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Paclitaxel: A Technical Guide

Paclitaxel (B517696), a potent anti-cancer agent, has a rich history rooted in natural product chemistry. Its journey from the bark of the Pacific yew tree to a cornerstone of chemotherapy is a testament to persistent scientific inquiry. This guide provides an in-depth overview of the discovery, isolation, and mechanism of action of Paclitaxel, tailored for researchers, scientists, and drug development professionals.

The Discovery of Paclitaxel: A Historical Timeline

The discovery of Paclitaxel was a multi-decade endeavor initiated by the National Cancer Institute (NCI) in the United States.[1][2][3] In 1962, as part of an NCI-funded screening program, botanist Arthur S. Barclay collected samples from the Pacific yew tree (Taxus brevifolia).[2][3][4] These samples were sent for testing, and by 1964, extracts from the bark showed significant cytotoxic activity against cancer cells.[2]

The task of isolating the active compound fell to Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.[2][4][5] In 1967, they successfully isolated the active component and named it "taxol".[3] The chemical structure of this complex diterpenoid was elucidated and published in 1971.[2][5] Despite its promising cytotoxic profile, interest in the compound was initially limited.[3] It wasn't until 1977 that its antitumor activity was confirmed in a mouse melanoma model, which led to its selection as a candidate for clinical development.[2] The unique mechanism of action of Paclitaxel was discovered in 1978 by Susan Horwitz, who demonstrated that it stabilizes microtubules, thereby halting cell division.[2] Clinical trials began in the mid-1980s, and in 1992, the U.S. Food and Drug Administration (FDA) approved Paclitaxel for the treatment of refractory ovarian cancer.[2][3][6]

Isolation and Purification of Paclitaxel

The initial isolation of Paclitaxel was a challenging process due to its low abundance in the bark of Taxus brevifolia. The yield of pure Paclitaxel from the dried bark was extremely low, on the order of 0.004%.[3] This meant that large quantities of bark were required to produce even small amounts of the drug, posing a significant environmental challenge.[5]

Quantitative Data on Paclitaxel Extraction

The following table summarizes the reported yields of Paclitaxel from natural sources.

| Starting Material | Amount of Starting Material | Crude Extract Yield | Pure Paclitaxel Yield | Approximate Yield (%) | Reference |

| Taxus brevifolia bark | 12 kg | Not Reported | 0.5 g | 0.004% | [3] |

| Taxus brevifolia bark | 1,200 kg | 28 kg | 10 g | 0.00083% | [5] |

| Taxus chinensis leaves and bark | 10,000 kg | Not Reported | 1 kg | 0.01% | [7] |

Experimental Protocol for Paclitaxel Extraction and Purification

The following is a generalized protocol for the extraction and purification of Paclitaxel from Taxus species, based on common methodologies.

Step 1: Extraction

-

Air-dry and grind the bark or needles of the Taxus species.

-

Extract the ground material with methanol (B129727) at room temperature or slightly elevated temperatures (e.g., 55-60°C) for an extended period (e.g., 4-5 hours or up to 5 days).[8] Repeat the extraction multiple times to ensure complete recovery.

-

Combine the methanol extracts and concentrate them under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Dissolve the crude extract in a mixture of methylene (B1212753) chloride and water.

-

Separate the layers. The Paclitaxel will preferentially partition into the organic (methylene chloride) layer.

-

Evaporate the methylene chloride to dryness to yield a solid residue containing Paclitaxel.[8]

Step 3: Preliminary Purification

-

Dissolve the solid residue in acetone (B3395972) and add hexane (B92381) to precipitate polar impurities.[8]

-

Filter the mixture and concentrate the filtrate.

-

The concentrate can be further purified by dissolving it in methanol and adding water to precipitate a crude crystalline solid containing Paclitaxel.[8]

Step 4: Chromatographic Purification

-

Subject the crude crystalline solid to multiple rounds of chromatography. This typically involves:

-

Low-pressure liquid chromatography on a silica (B1680970) gel column.

-

High-performance liquid chromatography (HPLC) , often using both normal-phase (silica) and reversed-phase (e.g., C18) columns.[9][10]

-

-

Monitor the fractions for the presence of Paclitaxel using techniques such as thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the pure fractions and crystallize to obtain high-purity Paclitaxel.

Solvent Selection in Liquid-Liquid Extraction

The choice of solvent in liquid-liquid extraction is critical for both recovery and selectivity. The following table presents data on the partitioning and selectivity of different solvents for Paclitaxel over its common impurity, cephalomannine.

| Organic Solvent | Partition Coefficient (Paclitaxel) | Selectivity Coefficient (Paclitaxel/Cephalomannine) | Reference |

| Ethyl Acetate | 28 | < 1 | [11] |

| Dichloromethane | 25 | < 1 | [11] |

| n-Hexane | 1.9 | 1.7 | [11] |

| n-Hexane with 20% Hexafluorobenzene | ~1.9 | 4.5 | [11] |

Mechanism of Action of Paclitaxel

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules.[1][12] Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.[12][13]

The key steps in Paclitaxel's mechanism of action are:

-

Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules.[12][14]

-

Microtubule Stabilization: This binding promotes the assembly of tubulin into stable, non-functional microtubules and inhibits their disassembly.[1][12][14]

-

Disruption of Mitosis: The stabilized microtubules disrupt the normal dynamic process of microtubule assembly and disassembly required for the formation of the mitotic spindle during cell division.[6][14]

-

Cell Cycle Arrest: This leads to the arrest of the cell cycle in the G2/M phase.[6][14]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of the cancer cells.[1][6] Paclitaxel can induce apoptosis through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[14][15]

Conclusion

The discovery and isolation of Paclitaxel represent a landmark achievement in natural product chemistry and cancer therapy. The journey from a cytotoxic extract of the Pacific yew to a widely used chemotherapeutic agent highlights the importance of systematic screening of natural sources for novel therapeutic compounds. While the initial challenges of supply and isolation were significant, subsequent advancements in semi-synthesis and plant cell culture have ensured a sustainable supply of this vital medication.[1][5] The unique mechanism of action of Paclitaxel, targeting microtubule dynamics, opened up a new avenue for anticancer drug development and continues to be an area of active research.

References

- 1. nbinno.com [nbinno.com]

- 2. news-medical.net [news-medical.net]

- 3. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 5. Paclitaxel - Wikipedia [en.wikipedia.org]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 9. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 13. What is Paclitaxel used for? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of N-Debenzoyl-N-hexanoylpaclitaxel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel, a significant analog of the widely used anticancer drug, Paclitaxel (B517696). This document details the key structural differences, analytical methodologies, and expected spectroscopic characteristics of this compound, offering a valuable resource for those engaged in oncology, medicinal chemistry, and drug development.

N-Debenzoyl-N-hexanoylpaclitaxel, also known as Paclitaxel C or Taxuyunnanine A, is a naturally occurring taxoid that distinguishes itself from Paclitaxel by a modification in the C-3' amide side chain. This seemingly subtle alteration—the substitution of a benzoyl group with a hexanoyl group—influences the molecule's physicochemical properties and, consequently, its biological activity.[1] A thorough understanding of its structure is paramount for structure-activity relationship (SAR) studies and the development of novel taxane-based therapeutics.

Core Structural and Chemical Properties

The primary structural divergence between Paclitaxel and N-Debenzoyl-N-hexanoylpaclitaxel resides in the acyl group attached to the amide at the C-3' position of the C-13 ester side chain. While Paclitaxel features an aromatic benzoyl group, N-Debenzoyl-N-hexanoylpaclitaxel incorporates an aliphatic hexanoyl chain.[1] This modification results in a slightly lower molecular weight for the hexanoyl analog.

| Property | Paclitaxel | N-Debenzoyl-N-hexanoylpaclitaxel |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₆H₅₇NO₁₄ |

| Molecular Weight | 853.9 g/mol | 847.9 g/mol |

| C-3' Amide Acyl Group | Benzoyl (-CO-C₆H₅) | Hexanoyl (-CO-(CH₂)₄CH₃) |

| Synonyms | Taxol | This compound, Taxuyunnanine A |

Experimental Characterization: A Multi-faceted Approach

The definitive structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel necessitates a combination of advanced spectroscopic and analytical techniques. The following sections outline the standard experimental protocols pivotal for the characterization of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For N-Debenzoyl-N-hexanoylpaclitaxel, a suite of NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons. Key differences compared to Paclitaxel are expected in the signals corresponding to the hexanoyl side chain.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms. The signals for the carbonyl and aliphatic carbons of the hexanoyl group will be characteristic.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[1]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through fragmentation analysis.

Experimental Protocol:

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula with high accuracy.

-

Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., m/z 848.4 for N-Debenzoyl-N-hexanoylpaclitaxel) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will provide valuable structural information, with the primary fragmentation difference compared to Paclitaxel being the loss of the respective side chains.[1]

Visualizing the Structural Difference and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the structural differences and the analytical workflow for the elucidation of N-Debenzoyl-N-hexanoylpaclitaxel.

Conclusion

The structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel is a critical step in understanding its potential as a therapeutic agent. Through a combination of NMR spectroscopy and mass spectrometry, its unique molecular architecture, characterized by the N-hexanoyl side chain, can be definitively confirmed. This detailed structural knowledge provides the foundation for further investigation into its biological activity and for the rational design of new, more effective paclitaxel analogs. While a complete, publicly available dataset of its spectroscopic characterization remains elusive, the established methodologies for paclitaxel and its derivatives provide a robust framework for its analysis.

References

An In-Depth Technical Guide to the Chemical Synthesis of Paclitaxel Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible semi-synthetic route for Paclitaxel Impurity C, also known as N-Debenzoyl-N-hexanoylpaclitaxel or Taxol C. The synthesis involves the preparation of a unique N-hexanoyl side chain and its subsequent coupling to a protected Baccatin III core, followed by deprotection and purification steps. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Paclitaxel Impurity C is a significant related substance of the widely used anticancer drug, Paclitaxel. Its structure is characterized by the presence of a hexanoylamino group at the C-3' position of the C-13 side chain, in contrast to the benzamido group found in Paclitaxel.[1] The accurate synthesis and characterization of this impurity are crucial for analytical standard preparation, impurity profiling in drug manufacturing, and further pharmacological evaluation.

The semi-synthetic approach detailed herein leverages readily available starting materials and established chemical transformations in taxane (B156437) chemistry to provide a reliable method for obtaining Paclitaxel Impurity C.

Chemical Structures

| Compound | Structure |

| Paclitaxel |  |

| Paclitaxel Impurity C |  |

| Baccatin III |  |

| (2R,3S)-3-Phenylisoserine Ethyl Ester |  |

Overall Synthetic Scheme

The semi-synthesis of Paclitaxel Impurity C can be conceptually divided into four main stages:

-

Preparation of the N-hexanoyl Side Chain: Synthesis of N-hexanoyl-(2R,3S)-3-phenylisoserine.

-

Protection of Baccatin III: Protection of the C-7 hydroxyl group of Baccatin III.

-

Coupling Reaction: Esterification of the protected Baccatin III with the N-hexanoyl side chain.

-

Deprotection and Purification: Removal of the protecting group and purification of the final product.

Experimental Protocols

Stage 1: Synthesis of N-hexanoyl-(2R,3S)-3-phenylisoserine

This stage involves the acylation of the commercially available (2R,3S)-3-phenylisoserine ethyl ester with hexanoyl chloride, followed by saponification to yield the desired carboxylic acid side chain.

1.1: N-Hexanoylation of (2R,3S)-3-phenylisoserine ethyl ester

-

Materials:

-

(2R,3S)-3-Phenylisoserine ethyl ester[2]

-

Hexanoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve (2R,3S)-3-phenylisoserine ethyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add hexanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

-

1.2: Saponification to N-hexanoyl-(2R,3S)-3-phenylisoserine

-

Materials:

-

N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-hexanoyl-(2R,3S)-3-phenylisoserine as a solid. The product can be further purified by recrystallization if necessary.

-

Stage 2: Protection of Baccatin III

The C-7 hydroxyl group of Baccatin III is selectively protected to prevent side reactions during the subsequent coupling step.

-

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TESCl)

-

Pyridine (B92270), anhydrous

-

-

Procedure:

-

Dissolve Baccatin III (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

-

Add TESCl (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate (CuSO₄) solution to remove pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-TES-Baccatin III.

-

Stage 3: Coupling of N-hexanoyl-(2R,3S)-3-phenylisoserine with 7-TES-Baccatin III

This is a key esterification step to form the C-13 side chain linkage.

-

Materials:

-

N-hexanoyl-(2R,3S)-3-phenylisoserine

-

7-TES-Baccatin III

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Toluene (B28343), anhydrous

-

-

Procedure:

-

Dissolve N-hexanoyl-(2R,3S)-3-phenylisoserine (1.5 eq) and 7-TES-Baccatin III (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.2 eq) to the solution.

-

Add a solution of DCC (1.5 eq) in anhydrous toluene to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, filter off the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected Paclitaxel Impurity C.

-

Stage 4: Deprotection and Purification

The final step involves the removal of the TES protecting group from the C-7 hydroxyl.

-

Materials:

-

Protected Paclitaxel Impurity C

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Pyridine

-

-

Procedure:

-

Dissolve the protected Paclitaxel Impurity C (1.0 eq) in acetonitrile in a plastic flask.

-

Cool the solution to 0 °C.

-

Slowly add a pre-mixed solution of HF-Pyridine in acetonitrile and pyridine.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Paclitaxel Impurity C by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.

-

Quantitative Data Summary

The following tables provide representative data for the synthesis of Paclitaxel Impurity C. Please note that actual yields may vary depending on reaction scale and optimization.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) |

| 1.1 | (2R,3S)-3-Phenylisoserine ethyl ester (1.0 eq) | Hexanoyl chloride (1.1 eq) | TEA (1.2 eq) | DCM | 0 °C to RT | 4-6 |

| 1.2 | N-hexanoyl ester (1.0 eq) | LiOH (2.0 eq) | - | THF/H₂O | RT | 2-4 |

| 2 | Baccatin III (1.0 eq) | TESCl (1.5 eq) | Pyridine | Pyridine | RT | 2-4 |

| 3 | 7-TES-Baccatin III (1.0 eq) | N-hexanoyl side chain (1.5 eq) | DCC (1.5 eq), DMAP (0.2 eq) | Toluene | RT | 12-24 |

| 4 | Protected Impurity C (1.0 eq) | HF-Pyridine | - | Acetonitrile | 0 °C | 1-2 |

Table 2: Product Characterization and Yields

| Step | Product | Expected Yield (%) | Physical Appearance | Analytical Method |

| 1.1 | N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester | 85-95 | White to off-white solid | TLC, NMR, MS |

| 1.2 | N-hexanoyl-(2R,3S)-3-phenylisoserine | 90-98 | White solid | TLC, NMR, MS |

| 2 | 7-TES-Baccatin III | 80-90 | White solid | TLC, NMR, MS |

| 3 | Protected Paclitaxel Impurity C | 70-85 | White solid | TLC, HPLC, NMR, MS |

| 4 | Paclitaxel Impurity C | 85-95 (after deprotection) | White solid | HPLC, NMR, MS, IR |

Visualization of Key Processes

Conclusion

This technical guide provides a detailed and actionable framework for the chemical synthesis of Paclitaxel Impurity C. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this important paclitaxel-related compound for various scientific and regulatory purposes. The provided quantitative data and visualizations serve to enhance the understanding and practical application of this synthetic methodology. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

The Biosynthetic Pathway of Paclitaxel in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), commercially known as Taxol®, is a highly effective antineoplastic agent utilized in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. This complex diterpenoid is naturally produced by trees of the Taxus genus. However, the supply of paclitaxel from its natural source is limited due to the slow growth of the yew tree and the low concentration of the compound in its bark. Consequently, extensive research has been focused on understanding and engineering the biosynthetic pathway of paclitaxel to develop alternative and sustainable production methods, such as plant cell culture and heterologous expression systems.

This technical guide provides an in-depth overview of the biosynthetic pathway of paclitaxel in Taxus species, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Biosynthetic Pathway of Paclitaxel

The biosynthesis of paclitaxel is a complex process involving approximately 20 enzymatic steps, transforming the common diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) into the final intricate molecule. The pathway can be broadly divided into three major stages:

-

Formation of the Taxane Skeleton: The pathway is initiated with the cyclization of GGPP to form taxa-4(5),11(12)-diene, the parent olefin of all taxoids. This reaction is catalyzed by taxadiene synthase (TS).

-

Oxygenation and Acylation of the Taxane Core: The taxadiene skeleton undergoes a series of hydroxylation and acylation reactions, catalyzed primarily by cytochrome P450 monooxygenases and acyltransferases, respectively. These modifications lead to the formation of the key intermediate, baccatin (B15129273) III.

-

Attachment of the C-13 Side Chain: The final stage involves the attachment of a β-phenylalanoyl side chain to the C-13 hydroxyl group of baccatin III. This process involves several enzymatic steps, including the conversion of α-phenylalanine to β-phenylalanine by phenylalanine aminomutase (PAM).

Recent advances in genomics, particularly the sequencing of the Taxus genome, have been instrumental in elucidating the complete biosynthetic pathway, including the identification of previously unknown enzymes.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for some of the key enzymes in the paclitaxel biosynthetic pathway. Understanding these parameters is crucial for identifying rate-limiting steps and for metabolic engineering efforts.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Source |

| Taxadiene Synthase 1 (TS1) | Geranylgeranyl Diphosphate (GGPP) | 5.5 ± 1.6 | 1705 | |

| Taxadiene Synthase 2 (TS2) | Geranylgeranyl Diphosphate (GGPP) | 8.6 ± 1.5 | 3282 | |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | - | |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | - | |

| Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 | - |

Note: Data for k_cat_ are not available for all enzymes.

Paclitaxel and Taxoid Production in Taxus Cell Cultures

Plant cell culture is a promising alternative for paclitaxel production. The table below presents a range of reported paclitaxel and related taxoid concentrations achieved in different Taxus cell culture systems.

| Taxus Species | Culture Condition | Product | Concentration | Source |

| Taxus x media | Two-stage, large-scale culture | Paclitaxel | up to 295 mg/L | |

| Taxus baccata | Suspension culture with MeJA | Paclitaxel | - | |

| Taxus cuspidata | Suspension culture | Paclitaxel | - | |

| Taxus spp. | Suspension culture | Paclitaxel | 140-295 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the paclitaxel biosynthetic pathway.

Heterologous Expression of Paclitaxel Biosynthetic Enzymes in Nicotiana benthamiana

This protocol describes a method for the transient expression of paclitaxel biosynthetic genes in N. benthamiana to characterize enzyme function.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vectors containing the gene of interest (e.g., pEAQ-HT)

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, without needle)

Protocol:

-

Transform Agrobacterium: Introduce the expression vector containing the paclitaxel biosynthetic gene into A. tumefaciens via electroporation.

-

Prepare Bacterial Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

-

Prepare Infiltration Suspension: Pellet the overnight culture by centrifugation, and resuspend the cells in infiltration medium to an OD₆₀₀ of 0.5-1.0. Incubate at room temperature for 2-4 hours without shaking.

-

Infiltrate N. benthamiana Leaves: Using a needleless syringe, gently infiltrate the abaxial side of the leaves of healthy N. benthamiana plants with the Agrobacterium suspension.

-

Incubation: Maintain the infiltrated plants in a growth chamber for 3-5 days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with a suitable solvent (e.g., methanol/dichloromethane) and analyze by HPLC or LC-MS/MS to detect the enzymatic product.

In Vitro Assay for Taxadiene Synthase (TS) Activity

This protocol outlines a method to determine the enzymatic activity of taxadiene synthase.

Materials:

-

Purified recombinant taxadiene synthase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Substrate: Geranylgeranyl diphosphate (GGPP)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for product analysis

Protocol:

-

Reaction Setup: In a glass vial, combine the assay buffer, a known concentration of GGPP, and the purified TS enzyme.

-

Overlay with Solvent: Carefully overlay the reaction mixture with an equal volume of hexane (B92381) to capture the volatile taxadiene product.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Product Extraction: Vortex the vial to extract the taxadiene into the hexane layer.

-

Analysis: Analyze the hexane extract by GC-MS to identify and quantify the taxadiene produced. Use an internal standard for accurate quantification.

Quantification of Paclitaxel in Taxus Cell Culture by HPLC

This protocol provides a general method for the extraction and quantification of paclitaxel from Taxus cell cultures.

Materials:

-

Taxus cell culture sample

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

HPLC system with a C18 column and UV detector

-

Paclitaxel standard

-

Mobile phase (e.g., acetonitrile/water gradient)

Protocol:

-

Sample Preparation: Separate the cells from the culture medium by filtration. Lyophilize the cells to determine the dry weight.

-

Extraction: Extract a known weight of dried cells with a mixture of DCM and MeOH (e.g., 1:1 v/v) overnight with shaking.

-

Evaporation and Reconstitution: Evaporate the solvent from the extract under reduced pressure. Reconstitute the dried extract in a known volume of mobile phase.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the compounds using a suitable gradient program on a C18 column.

-

Quantification: Detect paclitaxel by UV absorbance at 227 nm. Quantify the amount of paclitaxel by comparing the peak area to a standard curve generated with known concentrations of a paclitaxel standard.

Visualizations

Biosynthetic Pathway of Paclitaxel

Caption: Simplified overview of the Paclitaxel biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for cloning and functional characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the paclitaxel biosynthetic pathway represents a significant achievement in plant biotechnology and natural product chemistry. This knowledge opens up new avenues for the sustainable production of this vital anticancer drug through metabolic engineering of both plant cell cultures and microbial systems. Further research into the regulatory networks governing this pathway and the characterization of all its enzymes will be critical for optimizing yields and making paclitaxel more accessible to patients worldwide. This guide provides a foundational understanding for researchers and professionals aiming to contribute to this important field.

An In-depth Technical Guide to the Chemical Properties and Characterization of Paclitaxel C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of Paclitaxel C, a naturally occurring analogue of the widely used chemotherapeutic agent, Paclitaxel. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of taxane-based anticancer drugs.

Core Chemical Properties

This compound, also known as Taxuyunnanine A, shares the same taxane (B156437) core as Paclitaxel but differs in the acyl group at the C-3' position of the C-13 side chain. While Paclitaxel possesses a benzoyl group, this compound features a hexanoyl group. This structural modification results in slight differences in their physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₆H₅₇NO₁₄[1] |

| Molecular Weight | 847.94 g/mol [1] |

| Melting Point | 150°C (from methanol) or 204-205°C |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727). |

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for the separation, identification, and quantification of this compound.

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting gradient is 60:40 (v/v) acetonitrile:water. The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and integrate the peak areas.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Method Development and Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the taxane core, similar to Paclitaxel. Additional signals in the aliphatic region corresponding to the hexanoyl side chain. |

| ¹³C NMR | Carbon signals for the taxane skeleton, comparable to Paclitaxel. Resonances corresponding to the carbonyl and alkyl carbons of the hexanoyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 848.9). Fragmentation patterns will differ from Paclitaxel due to the hexanoyl side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and amides, and C-H bonds, consistent with the taxane structure. |

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Paclitaxel. It acts as a microtubule-stabilizing agent, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Presumed Signaling Pathway of this compound

Caption: The presumed mechanism of action of this compound, leading to apoptosis.

Experimental Protocols for Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆)

-

Purified this compound sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

-

Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the this compound molecule. The key differences in the spectra compared to Paclitaxel will be in the signals arising from the hexanoyl side chain.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic Acid (optional, to aid ionization)

-

Purified this compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound sample in a suitable solvent like methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the molecular ion (e.g., [M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to gain structural information, particularly about the side chain.

Logical Flow for Spectroscopic Characterization

Caption: The logical workflow for comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Comparative Mechanism of Action: Paclitaxel C versus Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696), a cornerstone of chemotherapy, exerts its potent anti-neoplastic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] The exploration of paclitaxel analogs, such as the conceptual "Paclitaxel C," is driven by the quest for enhanced efficacy, improved safety profiles, and the ability to overcome resistance mechanisms. This technical guide provides a detailed comparative analysis of the mechanism of action of conventional Paclitaxel and a hypothetical, next-generation analog, "this compound." While extensive data exists for Paclitaxel, "this compound" is presented here as an investigational compound with hypothesized superior properties, reflecting the ongoing efforts in taxane-based drug development. This document synthesizes available data on Paclitaxel, details key experimental protocols for its characterization, and visualizes the intricate signaling pathways involved in its cytotoxic activity.

Mechanism of Action: Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[4] Unlike other anti-tubulin agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5] This aberrant stabilization of microtubules has profound consequences for cellular function, particularly in rapidly dividing cancer cells.

The key events in Paclitaxel's mechanism of action are:

-

Microtubule Stabilization: Paclitaxel binds to a pocket on the β-tubulin subunit, enhancing the polymerization of tubulin dimers into microtubules.[6] These stabilized microtubules are resistant to the normal dynamic instability—the alternating phases of growth and shrinkage—that is crucial for their function.[7]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation of the mitotic spindle during cell division.[8] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[9] This involves the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to programmed cell death.[3][10]

Signaling Pathways Activated by Paclitaxel

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. The stabilization of microtubules acts as a cellular stress signal that activates a cascade of downstream effectors.

Comparative Analysis: this compound (Hypothetical) vs. Paclitaxel

While "this compound" is noted as a naturally occurring taxane (B156437), there is a significant lack of published scientific literature detailing its specific microtubule-stabilizing activity and cytotoxic effects.[5] Therefore, for the purpose of this guide, "this compound" is presented as a hypothetical, next-generation taxane analog designed for enhanced efficacy.[11]

The hypothesized advantages of "this compound" over conventional Paclitaxel would likely focus on:

-

Increased Binding Affinity: "this compound" is conceptualized to have a higher affinity for the β-tubulin binding pocket, leading to more potent microtubule stabilization at lower concentrations.[11]

-

Enhanced Cytotoxicity: The increased potency in microtubule stabilization would translate to a lower IC50 value, indicating greater cytotoxicity against cancer cell lines.

-

Overcoming Resistance: "this compound" might be engineered to be a poorer substrate for drug efflux pumps, such as P-glycoprotein, which is a common mechanism of paclitaxel resistance.

-

Improved Formulation and Delivery: Novel formulations of "this compound" could enhance its solubility and bioavailability, reducing the need for potentially toxic excipients like Cremophor EL.[12][13]

Quantitative Data Presentation

The following tables summarize key quantitative data for Paclitaxel and provide a template for the hypothetical comparative data for "this compound."

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Hypothetical this compound

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Hypothetical this compound IC50 (nM) | Reference(s) |

| MCF-7 | Breast Cancer | 2.5 - 7.5 | < 2.5 | [14][15] |

| SK-BR-3 | Breast Cancer | ~7.7 | < 7.7 | [16] |

| T-47D | Breast Cancer | Not Widely Reported | Not Widely Reported | [16] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 - 10.0 | < 5.0 | [16] |

| A549 | Lung Cancer | ~27 | < 27 | [14] |

| OVCAR-3 | Ovarian Cancer | 2.5 - 7.5 | < 2.5 | [14] |

| HCT-116 | Colon Cancer | 2.5 - 7.5 | < 2.5 | [14] |

| PC-3 | Prostate Cancer | 12.5 | < 12.5 | [15] |

Note: IC50 values for Paclitaxel can vary depending on experimental conditions.[16] The values for "this compound" are hypothetical and represent a desired improvement in potency.

Table 2: Comparative Effects on Microtubule Polymerization

| Parameter | Condition | Paclitaxel | Hypothetical this compound | Reference(s) |

| Tubulin Polymerization EC50 | Purified tubulin | ~10 nM - 23 µM | < 10 nM | [17] |

| Critical Concentration for Tubulin Polymerization | 10 µM drug concentration | Decreased by 89% | > 89% decrease | [14] |

| Cellular Ki (Binding Affinity) | HeLa Cells | 22 nM | < 22 nM | [17] |

Note: The values for "this compound" are hypothetical, reflecting a potential for more potent microtubule stabilization.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of microtubule-targeting agents.

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.[14]

-

Materials: Purified tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution (10 mM), Paclitaxel/Paclitaxel C stock solution (in DMSO).[14]

-

Procedure:

-

Prepare working solutions of the test compounds in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the desired concentrations of the test compound or vehicle control (DMSO).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add GTP to each well to a final concentration of 1 mM.[14]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[14]

-

-

Data Analysis: Plot absorbance as a function of time. The rate of polymerization is determined from the slope of the linear phase of the curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium (B1200493) iodide (PI).[3][15]

-

Materials: 6-well plates, Phosphate-Buffered Saline (PBS), 70% Ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing PI and RNase A), Flow cytometer.[15]

-

Procedure:

-

Seed cells in 6-well plates and treat with Paclitaxel/Paclitaxel C for the desired time.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.[1]

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The DNA content is quantified to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment.[1][18]

-

Materials: 6-well plates, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.[1]

-

Procedure:

-

Seed cells in 6-well plates and treat with Paclitaxel/Paclitaxel C for 24-48 hours.[18]

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]

-

Incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the samples by flow cytometry within 1 hour.[18]

-

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI fluorescence.

Conclusion

Paclitaxel remains a vital tool in cancer therapy, and the continued development of novel taxane analogs is a promising avenue for improving patient outcomes. While a direct, data-driven comparison with a specific "this compound" is not currently possible due to a lack of available research, the conceptual framework of a next-generation taxane highlights the key areas of improvement being pursued in drug development. A thorough understanding of Paclitaxel's mechanism of action and the standardized experimental protocols for its characterization are essential for the evaluation of these future therapies. The methodologies and comparative data presented in this guide provide a robust framework for researchers and scientists working to advance the field of microtubule-targeting cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Paclitaxel Impurity: A Technical Guide to the Origins of Paclitaxel C

For Immediate Release

A deep dive into the emergence of Paclitaxel C, a critical impurity in the manufacturing of the blockbuster anti-cancer drug Paclitaxel, reveals a complex interplay of biosynthetic pathways and synthetic processes. This technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the origins, characterization, and analytical separation of this closely related taxane.

Paclitaxel, a cornerstone of chemotherapy regimens for a variety of cancers, is a complex natural product whose purity is paramount to its safety and efficacy. Among the spectrum of potential impurities, this compound presents a unique challenge due to its structural similarity to the parent compound. This guide elucidates the formation of this compound, providing a foundational understanding for its control and mitigation in pharmaceutical production.

Core Structural Differences: The Hexanoyl Anomaly

This compound, also known as N-debenzoyl-N-hexanoylpaclitaxel, is a structural analog of Paclitaxel. The defining difference lies in the acyl group attached to the C-3' amino group of the C-13 side chain. While Paclitaxel possesses a benzoyl group, this compound is characterized by the presence of a hexanoyl group. This seemingly minor substitution can impact the molecule's polarity and potentially its biological activity.

| Feature | Paclitaxel | This compound |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₆H₅₇NO₁₄ |

| Molecular Weight | 853.9 g/mol | 847.9 g/mol |

| C-3' Amide Acyl Group | Benzoyl | Hexanoyl |

The Biosynthetic Pathway: A Tale of Two Acyl-CoAs

The biosynthesis of Paclitaxel in Taxus species is a multi-step enzymatic process. A key step in the formation of the C-13 side chain is the N-benzoylation of the precursor N-debenzoyltaxol. This reaction is catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT), which utilizes benzoyl-CoA as the acyl donor.

Research into the substrate specificity of DBTNBT has revealed that the enzyme is highly selective for benzoyl-CoA. Studies have shown that DBTNBT does not effectively utilize hexanoyl-CoA as a substrate to produce this compound.[1][2] This high fidelity of the primary biosynthetic enzyme suggests that the formation of this compound is not a direct result of enzymatic promiscuity in the main Paclitaxel pathway.

The presence of this compound as a natural product in Taxus species and Corylus avellana (hazel) points towards two possibilities:

-

Alternative Acyltransferases: Taxus species may possess other, less specific N-acyltransferases that can utilize hexanoyl-CoA, which may be present in the cellular acyl-CoA pool, to acylate the N-debenzoyl precursor.

-

Endophytic Fungi: Endophytic fungi residing within the yew tree are also known to produce taxanes. These fungi may harbor enzymatic machinery with different substrate specificities, leading to the synthesis of this compound.

The logical pathway for the biosynthesis of this compound likely mirrors that of Paclitaxel, with the key divergence at the final N-acylation step.

Semi-Synthesis: A Potential Source of Impurity

The commercial production of Paclitaxel heavily relies on the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a more abundant precursor extracted from the needles of the yew tree. This multi-step chemical process presents another avenue for the introduction of this compound.

The semi-synthetic route involves the attachment of a synthetic side chain to the 10-DAB core. The reagents used in this process, particularly the acylating agents, are a potential source of contamination. If the benzoylating agent is contaminated with hexanoyl derivatives, or if alternative, less specific acylating agents are used, the formation of this compound as a process-related impurity is plausible.

References

The Role of Paclitaxel C in the Degradation Pathway of Paclitaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a cornerstone of chemotherapy, undergoes extensive metabolic degradation, primarily mediated by cytochrome P450 enzymes. This process is critical to its pharmacokinetic profile and can influence both its efficacy and toxicity. Paclitaxel C, a naturally occurring structural analog, differs from Paclitaxel by the substitution of the C-3' N-benzoyl group with a hexanoyl group. While direct metabolic studies on this compound are limited, its structural similarity to Paclitaxel allows for a scientifically grounded extrapolation of its degradation pathway. This technical guide provides a comprehensive overview of the known degradation pathways of Paclitaxel and presents a hypothesized metabolic fate for this compound. It includes a detailed summary of quantitative pharmacokinetic data for Paclitaxel, standardized experimental protocols for the analysis of taxanes, and visual representations of metabolic pathways and experimental workflows to support further research in this area.

Introduction: Paclitaxel and its Analog, this compound

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its clinical efficacy is well-established against a variety of solid tumors.[2] this compound, also known as Taxuyunnanine A, is a related taxane (B156437) with a key structural modification on the C-13 side chain.[3] While Paclitaxel possesses a benzoyl group attached to the amide at the C-3' position, this compound features a hexanoyl group at the same position.[3] This seemingly minor alteration from an aromatic to an aliphatic acyl group can potentially influence the molecule's physicochemical properties, including its solubility, interaction with metabolic enzymes, and ultimately, its degradation pathway and pharmacokinetic profile.

Due to a lack of direct experimental data on the metabolism of this compound, this guide will detail the well-documented degradation of Paclitaxel as a model system. Based on this established metabolic framework, a putative degradation pathway for this compound will be proposed.

The Degradation Pathway of Paclitaxel: A Well-Characterized Process

The primary route of Paclitaxel elimination from the body is through hepatic metabolism.[1] This biotransformation is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with two main isozymes playing a crucial role: CYP2C8 and CYP3A4.[1][4]

The major metabolic transformations of Paclitaxel involve hydroxylation reactions, leading to the formation of less pharmacologically active metabolites. The two principal metabolites are:

-

6α-hydroxypaclitaxel: Formed through the action of CYP2C8, this is the major metabolite.[5]

-

3'-p-hydroxypaclitaxel: Formed through the action of CYP3A4.[6]

A dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel , has also been identified in human plasma.[6]

Beyond enzymatic degradation, Paclitaxel can also undergo chemical degradation through processes such as epimerization at the C-7 position and hydrolysis of its ester linkages, particularly under neutral to basic pH conditions.[7][8]

Hypothesized Degradation Pathway of this compound

Given the structural conservation of the taxane core and the majority of the C-13 side chain, it is highly probable that this compound undergoes a similar metabolic fate to Paclitaxel. The primary sites of enzymatic attack are likely to be conserved. Therefore, we can hypothesize the following degradation pathway for this compound, as illustrated in the diagram below:

Hypothesized metabolic pathway of this compound.

This proposed pathway suggests that this compound is hydroxylated at the 6α position by CYP2C8 and at the 3'-para position of the phenyl group by CYP3A4, analogous to Paclitaxel. Subsequent hydroxylation of these primary metabolites would lead to a dihydroxylated product. The replacement of the benzoyl group with a hexanoyl group in this compound might influence the kinetics of these reactions, potentially altering the rate of metabolism and the ratio of the resulting metabolites compared to Paclitaxel.

Quantitative Data on Paclitaxel Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of Paclitaxel, which can serve as a benchmark for future studies on this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [3] |

| Molecular Weight | 853.9 g/mol | [3] |

| Plasma Protein Binding | 89% - 98% | [1] |

| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | [1][4] |

| Major Metabolites | 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel | [5][6] |

| Route of Elimination | Hepatic metabolism and biliary excretion | [1] |

| Half-life (Terminal) | Approximately 13 to 52 hours | [1] |

Table 1: Key Physicochemical and Pharmacokinetic Properties of Paclitaxel.

| Dose and Infusion Regimen | Cmax (μM) (Median, IQR) | Clearance (L/h/m²) (Median, IQR) | T > 0.05 μM (hours) (Median, IQR) | Reference(s) |

| 175 mg/m² as a 3-hour infusion | 5.1 (4.5–5.7) | 12.0 (10.9–12.9) | 23.8 (21.5–26.8) | [1] |

Table 2: Pharmacokinetic Parameters of Paclitaxel for a Common Dosing Regimen.

Experimental Protocols for Taxane Degradation Studies

The following protocols provide a framework for the investigation of the degradation of Paclitaxel and its analogs, including this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites and the key enzymes involved in the degradation of a taxane.

-

Materials: Human liver microsomes (pooled), NADPH regenerating system, test taxane (e.g., this compound), control taxane (Paclitaxel), specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8), phosphate (B84403) buffer, and organic solvent for dissolving the taxane (e.g., acetonitrile).

-

Incubation:

-

Prepare incubation mixtures containing human liver microsomes, the NADPH regenerating system, and the test taxane in phosphate buffer.

-

For enzyme inhibition studies, pre-incubate the microsomes with a specific CYP inhibitor before adding the test taxane.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant using a validated analytical method such as HPLC or LC-MS/MS to identify and quantify the parent taxane and its metabolites.

-

Forced Degradation Studies

These studies are essential for understanding the chemical stability of a drug substance under various stress conditions.

-

Acidic Hydrolysis: Dissolve the test taxane in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 80°C) for a defined period.[9]

-

Alkaline Hydrolysis: Dissolve the test taxane in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 50°C) for a defined period.[9]

-

Oxidative Degradation: Dissolve the test taxane in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for an extended period.[9]

-

Photolytic Degradation: Expose a solution of the test taxane to sunlight or a controlled light source for a specified duration.[9]

-

Thermal Degradation: Expose the solid drug substance to elevated temperatures in a controlled oven.[10]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the separation and quantification of taxanes and their degradation products.

-

Column: A C18 analytical column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer) is typically employed.

-

Flow Rate: A flow rate of around 1.0 ml/min is standard.

-

Detection: UV detection at a wavelength of approximately 227 nm is suitable for taxanes.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizing Key Pathways and Workflows

Experimental Workflow for Taxane Degradation Analysis

The following diagram outlines a typical workflow for investigating the degradation of a novel taxane derivative.

Workflow for taxane degradation analysis.

Paclitaxel-Induced Apoptosis Signaling Pathway

This compound, sharing the same taxane core as Paclitaxel, is expected to induce apoptosis through a similar mechanism of action. The following diagram illustrates the established signaling pathway for Paclitaxel.

Paclitaxel's mechanism leading to apoptosis.

Conclusion and Future Directions

While the degradation pathway of Paclitaxel is well-understood, the metabolic fate of its analog, this compound, remains to be experimentally determined. The structural similarity between the two compounds strongly suggests a conserved degradation pathway primarily mediated by CYP2C8 and CYP3A4. The substitution of the benzoyl group with a hexanoyl group in this compound may, however, influence the kinetics of these metabolic reactions.

Further research, employing the experimental protocols outlined in this guide, is necessary to definitively elucidate the degradation pathway of this compound. Such studies would involve in vitro metabolism assays with human liver microsomes and specific CYP enzymes, as well as comprehensive forced degradation studies. A thorough understanding of the metabolism of this compound is a prerequisite for its potential development as a therapeutic agent, as it will provide critical insights into its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The comparative analysis of the degradation pathways of Paclitaxel and this compound will also contribute to a broader understanding of the structure-metabolism relationships within the taxane class of compounds.

References

- 1. Clinical Pharmacokinetics of Paclitaxel Monotherapy: An Updated Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Paclitaxel C: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Paclitaxel C, also known as Taxuyunnanine A, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format for clear comparison, and visualizations of analytical workflows.

Introduction to this compound

This compound is a naturally occurring structural analog of the potent anti-cancer agent Paclitaxel.[1] Both compounds share the same complex diterpenoid taxane (B156437) core, which is essential for their biological activity.[1] The primary structural distinction lies in the C-13 side chain, a feature critical for the cytotoxic effects of taxanes.[2] In Paclitaxel, the amide group at the C-3' position of this side chain is acylated with a benzoyl group.[1] Conversely, this compound possesses a hexanoyl group at this position.[1] This substitution of an aromatic benzoyl moiety with an aliphatic hexanoyl chain influences the molecule's physicochemical properties and may alter its biological activity.[1]

While extensive spectroscopic data is available for Paclitaxel, specific experimental data for this compound is less prevalent in public literature. Therefore, this guide will present the established data for Paclitaxel as a reference and provide expected data for this compound based on its known structural differences.

Data Presentation

The quantitative data from NMR and MS analyses are summarized below for comparative evaluation.

Molecular Properties

| Property | Paclitaxel | This compound (Taxuyunnanine A) | Reference(s) |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₆H₅₇NO₁₄ | [1] |

| Molecular Weight | 853.9 g/mol | 847.9 g/mol | [1] |

| C-3' Amide Acyl Group | Benzoyl (-CO-C₆H₅) | Hexanoyl (-CO-(CH₂)₄CH₃) | [1] |

| Synonyms | Taxol | Taxol C, Taxuyunnanine | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Paclitaxel. The expected differences for this compound would primarily be observed in the signals corresponding to the C-3' side chain.

Table 2: ¹H NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.68 | d | 7.1 |

| 3 | 3.81 | d | 7.1 |

| 4 | 4.98 | dd | 9.6, 2.2 |

| 5 | 4.42 | m | |

| 7 | 4.42 | m | |

| 10 | 6.27 | s | |

| 13 | 6.22 | t | 8.9 |

| 2' | 5.79 | dd | 8.9, 2.5 |

| 3' | 4.80 | d | 2.5 |

| 2-OBz (ortho) | 8.15 | d | 7.3 |

| 2-OBz (meta) | 7.51 | t | 7.3 |

| 2-OBz (para) | 7.62 | t | 7.3 |

| 3'-N-Bz (ortho) | 7.76 | d | 7.3 |

| 3'-N-Bz (meta) | 7.49 | t | 7.3 |

| 3'-N-Bz (para) | 7.42 | t | 7.3 |

| 3'-Ph (ortho) | 7.40 | d | 7.3 |

| 3'-Ph (meta, para) | 7.35 | m | |

| 4-OAc | 2.24 | s | |

| 10-OAc | 2.14 | s | |

| Me-16 | 1.14 | s | |

| Me-17 | 1.24 | s | |

| Me-18 | 1.68 | s | |

| Me-19 | 1.93 | s |

Note: For this compound, the signals for the 3'-N-Bz group would be replaced by signals corresponding to a hexanoyl group, expected to appear in the aliphatic region (approx. 0.9-2.5 ppm).

Table 3: ¹³C NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 75.1 |

| 3 | 45.7 |

| 4 | 81.1 |

| 5 | 84.4 |

| 6 | 35.6 |

| 7 | 72.1 |

| 8 | 58.6 |

| 9 | 203.8 |

| 10 | 75.6 |

| 11 | 133.7 |

| 12 | 142.1 |

| 13 | 72.5 |

| 14 | 35.7 |

| 15 | 43.2 |

| 16 | 26.8 |

| 17 | 21.8 |

| 18 | 14.8 |

| 19 | 9.6 |

| 2' | 73.1 |

| 3' | 55.0 |

| 4-OAc (C=O) | 170.4 |

| 4-OAc (CH₃) | 20.8 |

| 10-OAc (C=O) | 169.9 |

| 10-OAc (CH₃) | 22.3 |

| 2-OBz (C=O) | 167.0 |

| 2-OBz (C-ipso) | 129.2 |

| 2-OBz (C-ortho) | 130.2 |

| 2-OBz (C-meta) | 128.7 |

| 2-OBz (C-para) | 133.6 |

| 3'-N-Bz (C=O) | 167.0 |

| 3'-N-Bz (C-ipso) | 133.8 |

| 3'-N-Bz (C-ortho) | 128.7 |

| 3'-N-Bz (C-meta) | 127.1 |

| 3'-N-Bz (C-para) | 131.8 |

| 3'-Ph (C-ipso) | 138.0 |

| 3'-Ph (C-ortho) | 128.5 |

| 3'-Ph (C-meta) | 128.9 |

| 3'-Ph (C-para) | 126.5 |

Note: For this compound, the signals for the 3'-N-Bz group would be replaced by signals for a hexanoyl group, with the carbonyl carbon expected around 170-175 ppm and the aliphatic carbons between 14-40 ppm.

Mass Spectrometry (MS) Data

Paclitaxel and its analogs are readily ionized by electrospray ionization (ESI), typically forming protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in positive ion mode.[3] Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.

Table 4: Key Mass-to-Charge Ratios (m/z) for Paclitaxel and Expected Values for this compound

| Ion | Paclitaxel (Observed m/z) | This compound (Expected m/z) |

| [M+H]⁺ | 854.4 | 848.4 |

| [M+Na]⁺ | 876.4 | 870.4 |

| [M+K]⁺ | 892.4 | 886.4 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of taxane derivatives like this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution 1D and 2D NMR spectra.[1]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Note that the choice of solvent may cause slight variations in chemical shifts.[3]

-

For quantitative NMR (qNMR), add a known amount of a suitable internal standard with non-overlapping signals.[3]

-

Transfer the solution to a 5 mm NMR tube.[1]

2. Instrument Parameters (for a 500 MHz or higher spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program.

-

Number of Scans: 256-1024, due to the lower natural abundance of ¹³C.[1]

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular skeleton.[1]

-

LC-MS/MS Protocol

This protocol describes a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of the sample (e.g., plasma, formulation), add an internal standard (e.g., Docetaxel).[3]

-

Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).[3]

-

Vortex for 1-2 minutes.[3]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[3]

-

Transfer the organic layer to a clean tube.[3]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the residue in 100-200 µL of the mobile phase.[3]

2. LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[3]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[3]

-

Flow Rate: 0.3-0.5 mL/min.[3]

-

Column Temperature: 30-40°C.[3]

-

Injection Volume: 5-10 µL.[3]

3. MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[4]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[4]

-

Monitor the transition of the precursor ion ([M+H]⁺) to a characteristic product ion. For this compound, the expected precursor ion is m/z 848.4.[2] The specific product ions would need to be determined experimentally.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data obtained.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR and MS, provides a robust framework for its structural elucidation and characterization. While specific, publicly available data for this compound is limited, the established methodologies for taxane analysis, coupled with a theoretical understanding of its structural differences from Paclitaxel, allow for a comprehensive analytical approach. Further research involving the isolation and detailed spectroscopic analysis of this compound is warranted to fully characterize this promising natural product and evaluate its potential as a therapeutic agent.